
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a chlorinated and fluorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This could include continuous flow chemistry techniques and the use of automated reactors to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.
Substitution: The chlorinated and fluorinated phenyl group can undergo substitution reactions, where other functional groups replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the chlorine or fluorine atoms.
科学的研究の応用
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of (S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (S)-2-(3-Chloro-5-(trifluoromethyl)-4-fluorophenyl)pyrrolidine
- (S)-2-(3-Chloro-5-(difluoromethyl)-4-chlorophenyl)pyrrolidine
- (S)-2-(3-Chloro-5-(difluoromethyl)-4-bromophenyl)pyrrolidine
Uniqueness
(S)-2-(3-Chloro-5-(difluoromethyl)-4-fluorophenyl)pyrrolidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
特性
分子式 |
C11H11ClF3N |
|---|---|
分子量 |
249.66 g/mol |
IUPAC名 |
(2S)-2-[3-chloro-5-(difluoromethyl)-4-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3N/c12-8-5-6(9-2-1-3-16-9)4-7(10(8)13)11(14)15/h4-5,9,11,16H,1-3H2/t9-/m0/s1 |
InChIキー |
ZDGNNLGMDXKYKE-VIFPVBQESA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F |
正規SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


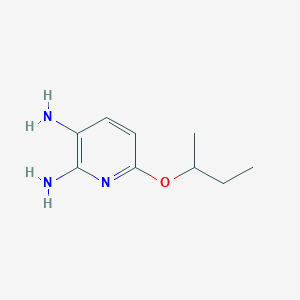
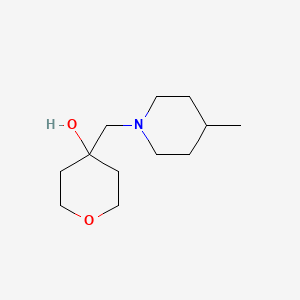
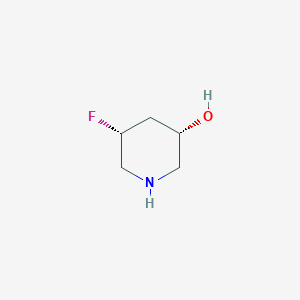
![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
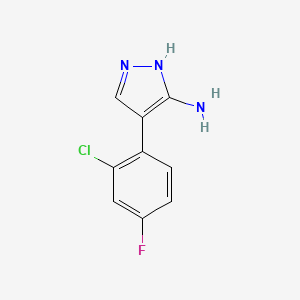

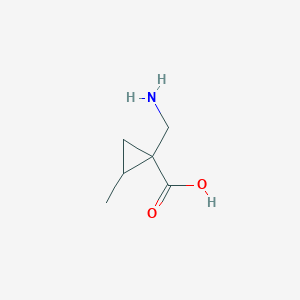
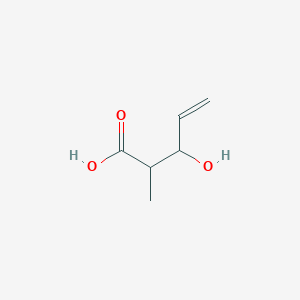
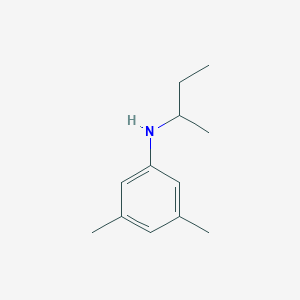
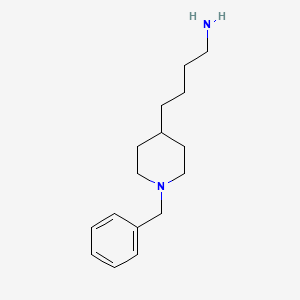

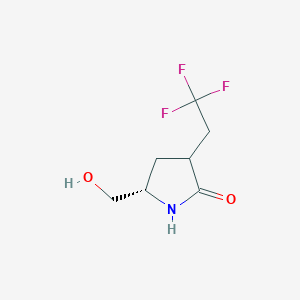
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
